2-(cyclopentylthio)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide
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Overview
Description
2-(cyclopentylthio)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide is a complex organic compound that belongs to the class of thiazole derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and kinase inhibitory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylthio)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate thioamide and amine precursors under controlled conditions. The reaction conditions often include the use of catalysts, such as carbon disulfide, and solvents like ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required standards for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentylthio)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the acetamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation, and reducing agents like sodium borohydride (NaBH4) for reduction. Solvents such as methanol, ethanol, and dichloromethane are frequently used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
2-(cyclopentylthio)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of specific enzymes, making it useful in studying enzyme kinetics and inhibition.
Medicine: Due to its anti-inflammatory properties, it is being investigated for potential therapeutic applications in treating inflammatory diseases.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(cyclopentylthio)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β), which are involved in the phosphorylation of tumor suppressor proteins . By inhibiting these kinases, the compound can prevent the deactivation of these proteins, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine derivatives: These compounds also exhibit kinase inhibitory activity and are used in similar research applications.
2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives: These compounds are known for their anti-inflammatory properties and NRF2 activation.
Uniqueness
2-(cyclopentylthio)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide is unique due to its specific structural features, such as the cyclopentylthio group, which may contribute to its distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S2/c17-11-7-3-6-10-13(11)20-14(15-10)16-12(18)8-19-9-4-1-2-5-9/h9H,1-8H2,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXYJUFIVQUDEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NC2=NC3=C(S2)C(=O)CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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